

# Pentlandite: A Technical Overview of its Discovery, History, and Analysis

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## Abstract

**Pentlandite**, an iron-nickel sulfide with the general chemical formula  $(\text{Fe},\text{Ni})_9\text{S}_8$ , stands as the most significant ore of nickel globally.<sup>[1][2]</sup> Its discovery and subsequent exploitation have been intrinsically linked to the development of modern industry, particularly in the production of stainless steel and other alloys. This technical guide provides a comprehensive overview of the history of **pentlandite**, from its initial identification to its establishment as a critical industrial mineral. It further details the standard experimental protocols for its characterization, presents its key physicochemical properties in a structured format, and outlines its primary geological occurrences. This document is intended for researchers, scientists, and professionals in the fields of geology, mineralogy, and materials science.

## Discovery and Historical Significance

The history of **pentlandite** is a narrative intertwined with the burgeoning field of mineralogy in the 19th century and the increasing industrial demand for nickel.

## Initial Observations and Naming

The mineral was named in honor of the Irish scientist and geographer Joseph Barclay Pentland (1797–1873), who is credited with first noting the mineral in the early 1800s at Sudbury, Ontario, Canada.<sup>[3][4][5][6]</sup> However, the formal description and naming occurred later. In 1843, the German-Norwegian chemist and mineralogist Theodor Scheerer identified a new "iron-nickel pyrite" from the Espedalen mines in Norway, which he named "Eisen-Nickelkies".<sup>[7]</sup>

Later, in 1856, the French mineralogist Pierre-Armand Petit-Dufrénoy described the same mineral from the Craignure mine in Scotland, and it was he who proposed the name "**pentlandite**" in honor of Pentland.<sup>[3]</sup> Interestingly, both the Espedalen mines in Norway and the Craignure Mine in Scotland are considered co-type localities for the mineral.<sup>[1][8]</sup>

## The Sudbury Connection and Economic Importance

While first identified in Europe, the economic significance of **pentlandite** became apparent with the development of the vast nickel-copper sulfide deposits in the Sudbury Basin, Ontario, Canada.<sup>[1][9]</sup> The discovery of these deposits was serendipitous, linked to railway construction in the late 19th century.<sup>[10]</sup> The Sudbury ores, which are associated with a major meteorite impact structure, are characterized by massive and disseminated sulfides where **pentlandite** is intimately associated with pyrrhotite and chalcopyrite.<sup>[10][11]</sup> The exploitation of these deposits propelled Canada to the forefront of global nickel production and solidified **pentlandite**'s status as the primary ore of this critical metal.<sup>[2][9]</sup>

## Physicochemical and Crystallographic Data

**Pentlandite** is characterized by a distinct set of physical and chemical properties that are crucial for its identification and processing.

## Chemical Composition

**Pentlandite** is an iron-nickel sulfide with the idealized chemical formula  $(\text{Fe},\text{Ni})_9\text{S}_8$ .<sup>[1][12]</sup> The ratio of iron to nickel is typically close to 1:1, but can vary.<sup>[12]</sup> It also commonly contains minor amounts of cobalt, which can substitute for both iron and nickel.<sup>[12]</sup>

Table 1: Ideal and Representative Chemical Composition of **Pentlandite**

Element	Ideal Weight % (for $\text{Fe}_{4.5}\text{Ni}_{4.5}\text{S}_8$ )	Representative Analysis 1 (Worthington Mine, Sudbury)[13]	Representative Analysis 2 (Mt. Colin, Australia)[13]	Representative Analysis 3 (Mt. Dun, New Zealand)[13]
Iron (Fe)	32.56%	32.74%	-	-
Nickel (Ni)	34.21%	34.22%	-	-
Cobalt (Co)	-	0.56%	-	-
Sulfur (S)	33.23%	32.74%	-	-
Total	100.00%	99.74%	-	-

Note: Full compositional data for analyses 2 and 3 were not provided in the source.

Table 2: Physical and Optical Properties of **Pentlandite**

Property	Value
Color	Pale bronze-yellow[1]
Luster	Metallic[12]
Streak	Light bronze-brown[12]
Hardness (Mohs)	3.5 - 4[12]
Specific Gravity	4.6 - 5.0[12]
Cleavage	None, but may exhibit octahedral parting on {111}[12][13]
Fracture	Conchoidal[12]
Magnetism	Non-magnetic, but becomes magnetic upon heating[12]
Transparency	Opaque[3]

## Crystallography

**Pentlandite** crystallizes in the isometric (cubic) system.[12] Its crystal structure is complex, consisting of a face-centered cubic lattice.[14]

Table 3: Crystallographic Data for **Pentlandite**

Parameter	Value
Crystal System	Isometric (Cubic)[12]
Crystal Class	Hexoctahedral (m3m)[12]
Space Group	Fm3m[12]
Unit Cell Parameter (a)	~9.93 Å[12]
Z (formula units per unit cell)	4[12]

## Geological Occurrence and Associated Minerals

**Pentlandite** is primarily found in mafic and ultramafic igneous rocks.[4] Its formation is a result of magmatic segregation, where an immiscible sulfide liquid separates from a cooling silicate magma.[4][8] This sulfide liquid, rich in iron, nickel, and copper, then crystallizes to form deposits of sulfide minerals.

**Pentlandite** is almost invariably found in close association with pyrrhotite ( $Fe_{1-x}S$ ), and often with chalcopyrite ( $CuFeS_2$ ).[1][8] Other common associated minerals include magnetite, pyrite, and various platinum-group minerals.[12] Major world-class deposits of **pentlandite** are located in the Sudbury Basin (Canada), the Norilsk-Talnakh region (Russia), and the Bushveld Complex (South Africa).[1][9]

## Experimental Protocols for Pentlandite Analysis

The accurate identification and characterization of **pentlandite** are essential for both geological research and mineral processing. The following are standard methodologies employed in its analysis.

## Sample Preparation for Microscopic Examination

Proper sample preparation is critical for accurate microscopic analysis.

Methodology:

- Sectioning: A representative sample of the ore is cut using a low-speed diamond saw to minimize thermal and mechanical damage to the mineral surface.
- Mounting: The cut section is mounted in a cold-setting epoxy resin to avoid any heat-induced phase transformations in the sulfide minerals. The resin provides support for friable or porous samples.
- Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., silicon carbide grits from 240 down to 600) to create a flat surface. Water is used as a lubricant and to remove grinding debris.
- Polishing: The ground surface is then polished on a rotating lap with a series of diamond pastes of decreasing grain size (e.g., 6  $\mu\text{m}$ , 1  $\mu\text{m}$ , and 0.25  $\mu\text{m}$ ). A final polish with a colloidal silica or alumina slurry may be used to remove the last fine scratches.
- Cleaning: Between each grinding and polishing step, the sample is thoroughly cleaned with deionized water in an ultrasonic bath to prevent contamination from coarser abrasive particles.

## Reflected Light Microscopy

This is the primary and most fundamental technique for the identification of opaque ore minerals like **pentlandite**.

Methodology:

- Instrumentation: A petrographic microscope equipped for reflected light (ore microscope) with plane-polarized and cross-polarized light capabilities is used.
- Observation in Plane-Polarized Light: The polished section is observed to determine key properties such as:
  - Color: **Pentlandite** exhibits a characteristic pale bronze-yellow color.[\[1\]](#)

- Reflectivity: Its reflectivity is moderately high.
- Morphology and Texture: The granular nature of **pentlandite** and its intergrowth textures with pyrrhotite and chalcopyrite are examined.
- Observation in Cross-Polarized Light: The stage is rotated under crossed polars. **Pentlandite** is isotropic, meaning it will remain dark (extinct) upon rotation. This helps to distinguish it from anisotropic minerals which will show changes in brightness or color.

## X-Ray Diffraction (XRD)

XRD is used to definitively identify the crystalline phases present in a sample and to determine its crystal structure.

Methodology:

- Sample Preparation: A small portion of the **pentlandite**-bearing sample is crushed to a fine powder (typically  $<10\text{ }\mu\text{m}$ ) using an agate mortar and pestle to ensure random orientation of the crystallites.
- Instrumentation: A powder X-ray diffractometer is used.
- Data Acquisition:
  - Radiation: Commonly Cu K $\alpha$  radiation ( $\lambda = 1.5406\text{ \AA}$ ).
  - Operating Conditions: Typically operated at 40 kV and 40 mA.
  - Scan Range ( $2\theta$ ): A scan from  $10^\circ$  to  $80^\circ$  is usually sufficient to cover the major diffraction peaks of **pentlandite**.
  - Scan Speed: A step size of  $0.02^\circ$  and a count time of 1-2 seconds per step are common.
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs.  $2\theta$ ) is compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of **pentlandite** and identify other mineral phases.

## Electron Probe Microanalysis (EPMA)

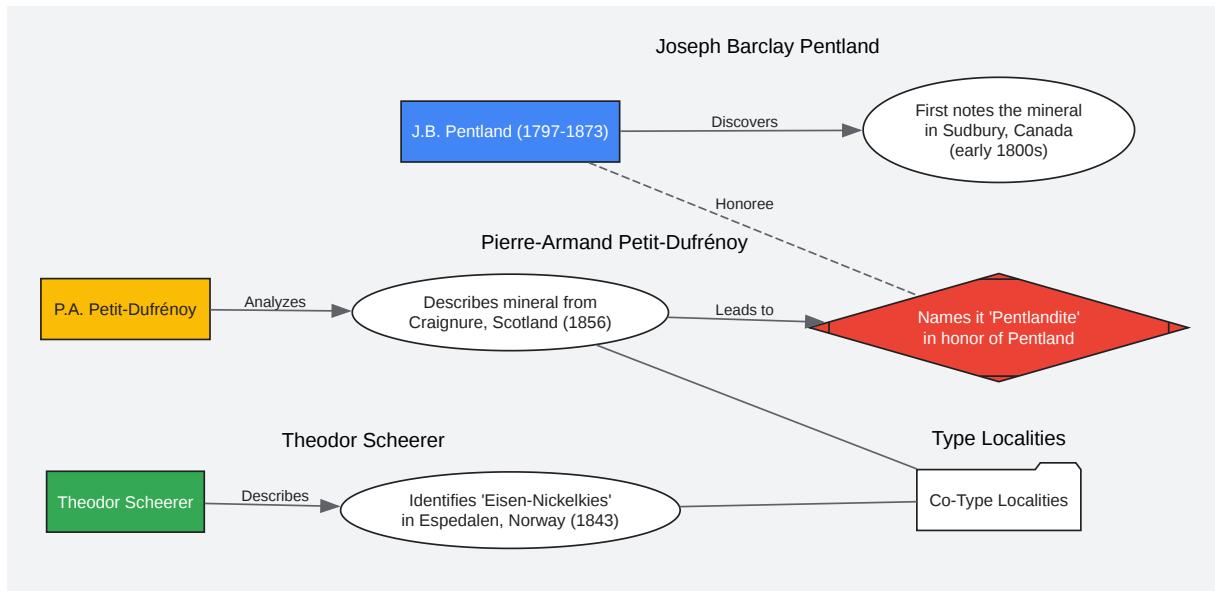
EPMA is a quantitative, non-destructive technique used to determine the precise chemical composition of a mineral at a microscopic scale.

Methodology:

- Sample Preparation: A carbon-coated polished section, as prepared for reflected light microscopy, is used. The carbon coat provides a conductive surface to prevent charge buildup from the electron beam.
- Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.
- Operating Conditions:
  - Accelerating Voltage: Typically 15-20 kV.
  - Beam Current: 10-20 nA.
  - Beam Diameter: A focused beam of 1-5  $\mu\text{m}$ .
- Analysis: The electron beam is focused on a specific point on the **pentlandite** grain. The instrument measures the intensity of the characteristic X-rays emitted by each element.
- Standardization and Correction: The measured X-ray intensities are compared to those from well-characterized standards (e.g., pure metals or simple sulfides) under the same analytical conditions. A matrix correction procedure (e.g., ZAF or  $\varphi(pz)$ ) is applied to the data to account for the effects of atomic number (Z), absorption (A), and fluorescence (F) to yield accurate elemental weight percentages.

## Visualizing the Discovery Timeline

The following diagram illustrates the key events and individuals in the discovery and naming of **pentlandite**.

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Caption: Historical timeline of the discovery and naming of **pentlandite**.

## Conclusion

The discovery and history of **pentlandite** are a testament to the progress of mineralogical science and the demands of industrialization. From its initial recognition in the early 19th century to its establishment as the world's primary source of nickel, **pentlandite** has played a pivotal role in technological advancement. The analytical techniques outlined in this guide, from traditional reflected light microscopy to modern electron probe microanalysis, provide the essential tools for its ongoing study and exploitation. A thorough understanding of its history, properties, and geological context is fundamental for researchers and professionals engaged in the exploration, mining, and processing of this vital mineral resource.

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